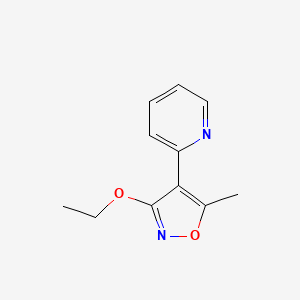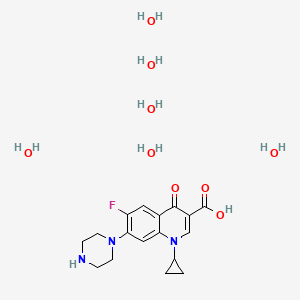
Ciprofloxacin hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofloxacin hexahydrate is a hydrated form of ciprofloxacin, a second-generation fluoroquinolone antibiotic. Ciprofloxacin is widely used to treat various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The hexahydrate form is particularly noted for its stability and solubility properties, making it a valuable compound in pharmaceutical formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ciprofloxacin hexahydrate can be synthesized through various methods. One common approach involves the reaction of ciprofloxacin with water under controlled conditions to form the hexahydrate. The process typically involves dissolving ciprofloxacin in water and allowing it to crystallize over time. The crystallization process can be influenced by factors such as temperature, pH, and the presence of other solvents .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale crystallization processes. The compound is typically synthesized by dissolving ciprofloxacin in a suitable solvent, followed by controlled crystallization to obtain the hexahydrate form. The crystallization process is carefully monitored to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ciprofloxacin hexahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s properties or to synthesize derivatives with enhanced activity .
Common Reagents and Conditions:
Oxidation: Ciprofloxacin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of ciprofloxacin analogues with different functional groups .
Applications De Recherche Scientifique
Ciprofloxacin hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of drug solubility, stability, and crystallization processes.
Biology: Researchers use this compound to study bacterial resistance mechanisms and to develop new antibacterial agents.
Medicine: The compound is extensively studied for its pharmacokinetics, pharmacodynamics, and therapeutic efficacy in treating bacterial infections.
Industry: this compound is used in the formulation of various pharmaceutical products, including tablets, capsules, and injectable solutions
Mécanisme D'action
Ciprofloxacin hexahydrate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By targeting these enzymes, ciprofloxacin prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and leading to bacterial cell death . The compound’s ability to target both Gram-positive and Gram-negative bacteria makes it a potent and versatile antibiotic .
Comparaison Avec Des Composés Similaires
Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Ofloxacin: A racemic mixture of two enantiomers, with a spectrum of activity similar to ciprofloxacin.
Propriétés
Numéro CAS |
192934-52-4 |
|---|---|
Formule moléculaire |
C17H30FN3O9 |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hexahydrate |
InChI |
InChI=1S/C17H18FN3O3.6H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;;;;;/h7-10,19H,1-6H2,(H,23,24);6*1H2 |
Clé InChI |
RSMIZVBCLXMUDH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
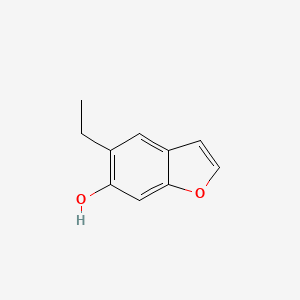
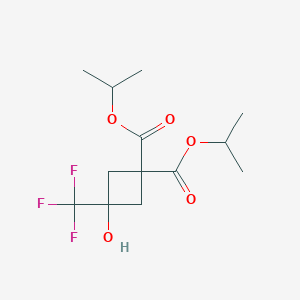
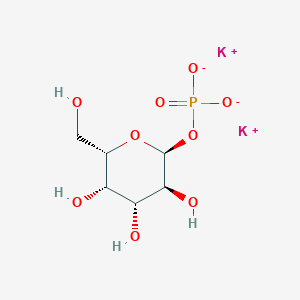
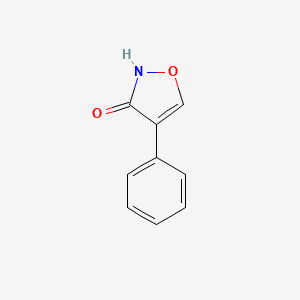
![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)
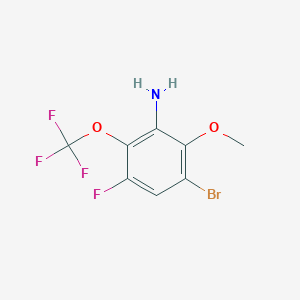
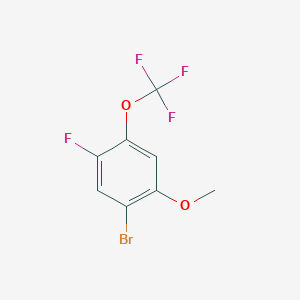
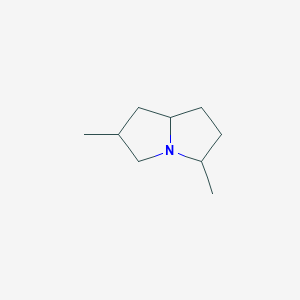
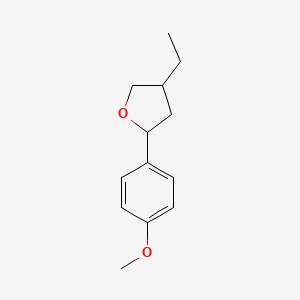

![Ethyl 3-[5-(benzyloxy)-1H-indol-3-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15206713.png)
